
5-Fluoro-2-(2-methoxyethoxy)-benzylamine
概要
説明
5-Fluoro-2-(2-methoxyethoxy)-benzylamine: is an organic compound with the molecular formula C9H12FNO2 It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom and a 2-(2-methoxyethoxy) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methoxyethoxy)-benzylamine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-nitrobenzylamine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The amine group is then reacted with 2-(2-methoxyethoxy)ethanol in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: 5-Fluoro-2-(2-methoxyethoxy)-benzylamine can undergo oxidation reactions, where the amine group is oxidized to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the ether group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include 5-fluoro-2-(2-methoxyethoxy)nitrobenzene.
Reduction: Products may include 5-fluoro-2-(2-methoxyethoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(2-methoxyethoxy)benzylamine.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biochemical Research: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Fluoro-2-(2-methoxyethoxy)-benzylamine involves its interaction with specific molecular targets. The fluorine atom and the ether group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
- 5-Fluoro-2-(2-methoxyethoxy)aniline
- 5-Fluoro-2-(2-methoxyethoxy)benzamide
- 5-Fluoro-2-(2-methoxyethoxy)phenol
Comparison:
- Structural Differences: While these compounds share the 5-fluoro-2-(2-methoxyethoxy)benzene core, they differ in the functional groups attached to the benzene ring (amine, amide, phenol).
- Chemical Properties: These differences in functional groups lead to variations in their chemical reactivity and physical properties.
- Applications: Each compound has unique applications based on its specific chemical properties. For example, 5-Fluoro-2-(2-methoxyethoxy)benzamide may be more suitable for pharmaceutical applications due to its amide group, while 5-Fluoro-2-(2-methoxyethoxy)phenol may be used in material science.
特性
IUPAC Name |
[5-fluoro-2-(2-methoxyethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-4-5-14-10-3-2-9(11)6-8(10)7-12/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBQSOVMHFBULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



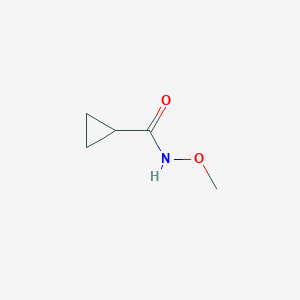

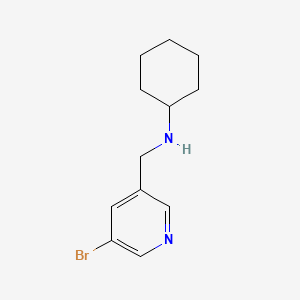

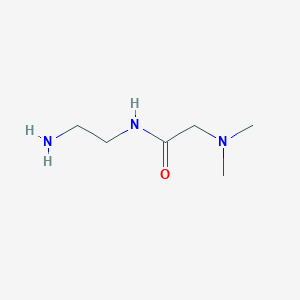
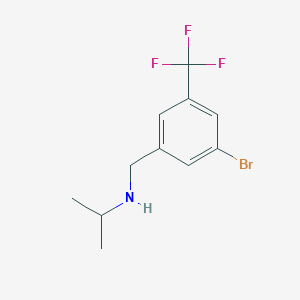
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine hydrochloride](/img/structure/B1400744.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

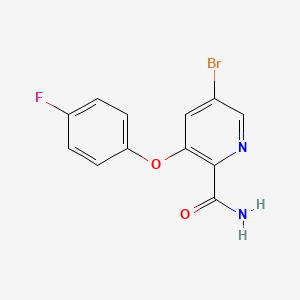
![2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide](/img/structure/B1400751.png)
![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)
